molecular formula C14H19Cl2F3N2O2 B2530125 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride CAS No. 859027-02-4

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride

Cat. No.: B2530125
CAS No.: 859027-02-4
M. Wt: 375.21
InChI Key: PPNMXEJPTKPASZ-UHFFFAOYSA-N
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Description

4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a trifluoromethyl group, and a benzoic acid moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. One common approach is to react 4-methylpiperazine with a suitable benzaldehyde derivative under acidic conditions to form the piperazine-benzyl intermediate. This intermediate is then further reacted with trifluoromethylating agents to introduce the trifluoromethyl group. Finally, the benzoic acid moiety is introduced through oxidation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Conversion to the corresponding carboxylic acid derivatives.

  • Reduction: Formation of reduced derivatives such as alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as anti-inflammatory or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. The trifluoromethyl group can enhance the compound's binding affinity to its target, while the piperazine ring may interact with biological receptors.

Comparison with Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • Imatinib

  • 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Uniqueness: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2.2ClH/c1-18-4-6-19(7-5-18)9-11-3-2-10(13(20)21)8-12(11)14(15,16)17;;/h2-3,8H,4-7,9H2,1H3,(H,20,21);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMXEJPTKPASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared in the same manner as in Reference Example 1 (step 6), except that ethyl 4-(4-methylpiperazin-1-ylmethyl)-3-trifluoromethylbenzoate obtained in the step 3 was used, and that the reaction solution was acidified (pH 3) with concentrated hydrochloric acid in place of 1N hydrochloric acid.
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